![molecular formula C7H4BrN3O2 B2403064 6-bromopyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1956325-75-9](/img/structure/B2403064.png)
6-bromopyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-bromopyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is characterized by its fused pyridine and pyrimidine rings, with bromine and keto groups at specific positions. Pyridopyrimidines are known for their diverse biological activities and are often explored for their potential pharmacological applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromopyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Bromination: The aromatic ring is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid.
Condensation: The brominated intermediate undergoes condensation with a suitable amine, such as 2-aminonicotinonitrile.
Cyclization: The resulting product is cyclized under acidic or basic conditions to form the pyridopyrimidine core.
Dimroth Rearrangement: The final step involves a Dimroth rearrangement to yield the desired this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. Techniques such as microwave irradiation can be employed to improve yields and reduce reaction times .
Analyse Chemischer Reaktionen
Types of Reactions
6-bromopyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Condensation Reactions: It can participate in condensation reactions with various carbonyl compounds to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridopyrimidines, while oxidation and reduction can lead to different oxidation states of the compound .
Wissenschaftliche Forschungsanwendungen
Antitumor Activity
Recent studies have highlighted the potential of 6-bromopyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione as an antitumor agent. A significant body of research has focused on its ability to enhance the efficacy of established chemotherapeutic agents. For instance, a study investigated the compound's effects when combined with cyclophosphamide, a common chemotherapy drug. The results indicated that the combination treatment significantly increased the lifespan of mice with Ehrlich ascites carcinoma compared to cyclophosphamide alone. Specifically, the compound showed a 28.2% increase in antitumor activity and a notable reduction in tumor volume .
Compound | Effect on Mean Lifespan (%) | Tumor Volume Reduction (%) |
---|---|---|
Cyclophosphamide (CP) | Baseline | Baseline |
DGS-658 + CP | 51.2% | 17.7% |
DGS-666 + CP | 110.4% | 28.2% |
These findings suggest that this compound may possess synergistic properties that enhance the effectiveness of existing cancer treatments.
Synthesis of Novel Compounds
The compound serves as an important intermediate in the synthesis of various pyrimidine derivatives. Its unique structure allows for modifications that can lead to new compounds with distinct biological activities. For example, researchers have successfully synthesized N-3-substituted derivatives of pyrido[1',2':1,5]pyrazolo[3,4-d]pyrimidine-2,4(1H,3H)-dione using methodologies that incorporate this compound as a precursor . This versatility makes it a valuable building block in organic synthesis.
Case Study: Antitumor Efficacy Evaluation
In a comprehensive case study examining the antitumor efficacy of newly synthesized compounds including this compound, researchers performed in vivo tests on mouse models. The study involved administering various doses and combinations of the compound alongside established chemotherapeutics to evaluate their collective impact on tumor growth and survival rates .
The results demonstrated substantial improvements in both lifespan extension and tumor size reduction when the compound was used in conjunction with traditional therapies. These findings underscore the potential for developing new therapeutic strategies that incorporate this compound into treatment regimens for cancer patients.
Wirkmechanismus
The mechanism of action of 6-bromopyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. For instance, it can inhibit tyrosine kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of downstream targets. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-chloropyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione
- 6-fluoropyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione
- 6-iodopyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione
Uniqueness
6-bromopyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in various substitution reactions, making it a versatile intermediate for the synthesis of diverse derivatives .
Biologische Aktivität
6-Bromopyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound belonging to the pyridopyrimidine family, characterized by its fused pyridine and pyrimidine rings. This compound has garnered attention due to its diverse biological activities and potential pharmacological applications.
- Chemical Formula : C7H4BrN3O2
- Molecular Weight : 230.03 g/mol
- IUPAC Name : 6-bromo-1H-pyrido[3,2-d]pyrimidine-2,4-dione
- CAS Number : 1956325-75-9
This compound exhibits its biological activity primarily through enzyme inhibition and interaction with various biomolecules. It is known to selectively inhibit tyrosine kinases, which play crucial roles in cellular signaling pathways related to growth and proliferation. This inhibition can lead to significant downstream effects on cellular processes.
Biological Activities
The compound has shown a range of biological activities:
- Anticancer Activity : Studies indicate that this compound can induce apoptosis in cancer cells by disrupting signaling pathways essential for cell survival. Its mechanism likely involves the inhibition of specific kinases that are overactive in various cancers.
- Antiviral Properties : Preliminary research suggests that this compound may exhibit antiviral activity against certain viruses by interfering with their replication mechanisms or by modulating host cell responses.
- Antimicrobial Effects : The compound has been evaluated for its antimicrobial properties and has shown efficacy against various bacterial strains, indicating potential use in treating infections.
Table 1: Summary of Biological Activities
Activity Type | Effect | Reference |
---|---|---|
Anticancer | Induces apoptosis in cancer cells | |
Antiviral | Inhibits viral replication | |
Antimicrobial | Effective against multiple bacterial strains |
Case Study: Anticancer Activity
In a study published in a peer-reviewed journal, researchers investigated the effects of this compound on human cancer cell lines. The results demonstrated a dose-dependent reduction in cell viability and increased markers of apoptosis. The study concluded that the compound's ability to inhibit tyrosine kinases was a key factor in its anticancer efficacy.
Case Study: Antiviral Mechanism
Another study focused on the antiviral properties of this compound against influenza virus. The research indicated that treatment with this compound significantly reduced viral titers in infected cell cultures. The proposed mechanism involved interference with viral entry and replication within host cells.
Eigenschaften
IUPAC Name |
6-bromo-1H-pyrido[3,2-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN3O2/c8-4-2-1-3-5(10-4)6(12)11-7(13)9-3/h1-2H,(H2,9,11,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZEHPMCHOILEKI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1NC(=O)NC2=O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.